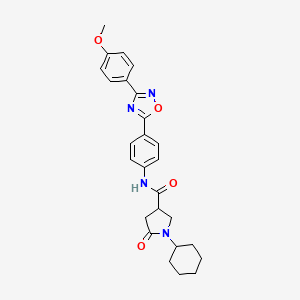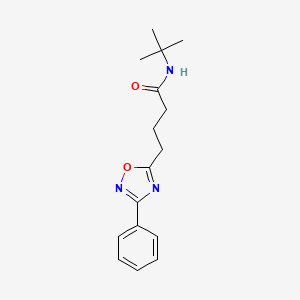
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. The inhibition of glutamate transporters by TBOA has potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to be a potent inhibitor of the glutamate transporter subtype EAAT2, which is primarily expressed in astrocytes.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can induce seizures and cause neuronal damage in certain models. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in other models of neurological disorders. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological processes. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have off-target effects, which can complicate the interpretation of results. Additionally, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a short half-life and can be rapidly metabolized in vivo, which can limit its utility in certain experiments.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the neuroprotective effects of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in various models of neurological disorders. Additionally, the role of glutamate transporters in various physiological processes, such as learning and memory, is an area of ongoing research. Finally, the development of new methods for the delivery of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to the brain could enhance its therapeutic potential.
Méthodes De Synthèse
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process starting from tert-butyl acrylate and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the coupling of the intermediate with 1,4-dibromobutane to form N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-13(20)10-7-11-14-17-15(19-21-14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWRYWWPJMBTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

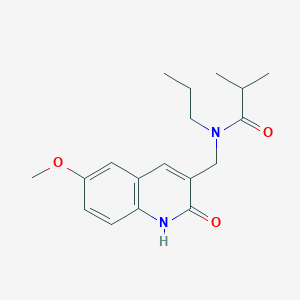
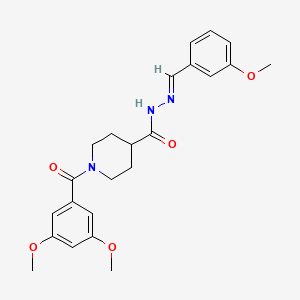

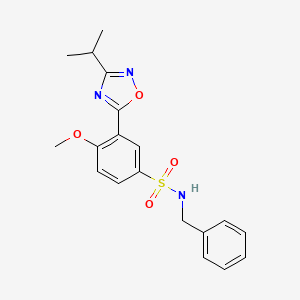


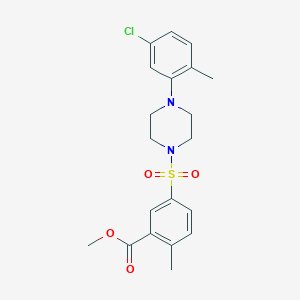
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
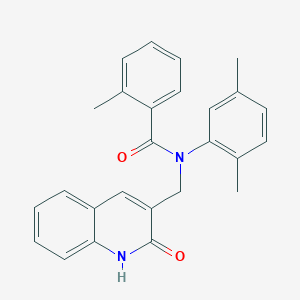
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
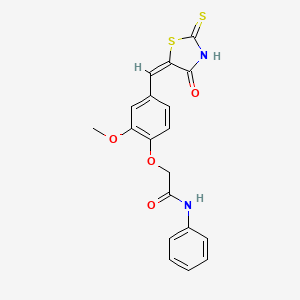
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

